[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine
Description
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-8(2)11-5-4-9(3)6-10(11)7-12/h8-11H,4-7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNCNNYYLCTHDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)CN)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine typically involves the alkylation of cyclohexylamine derivatives. One common method is the reductive amination of 5-methyl-2-(propan-2-yl)cyclohexanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-methyl-2-(propan-2-yl)cyclohexanone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests significant potential in medicinal chemistry , particularly as a scaffold for drug development. Its ability to undergo various chemical modifications allows for the synthesis of derivatives with enhanced pharmacological properties.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of related compounds. For instance, a derivative of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine was tested in models of chemically-induced seizures, demonstrating efficacy comparable to established anticonvulsants like valproic acid (VPA). The results indicated that the synthesized derivative exhibited prolonged seizure protection over time, suggesting its potential as an anticonvulsant agent in clinical settings .
| Compound | % Mortality Protection (3h) | % Mortality Protection (24h) |
|---|---|---|
| Control | 0 | 0 |
| l-Menthol | 60 | 40 |
| Phenibut | 60 | 40 |
| This compound derivative | 100 | 100 |
| Valproic Acid (VPA) | 80 | 60 |
The compound's biological activity is under investigation, particularly regarding its interactions with various biological targets. Its structural features may facilitate interactions with receptors or enzymes, leading to potential therapeutic applications in treating neurological disorders.
Industrial Applications
In addition to its medicinal potential, this compound is being explored for use in the production of specialty chemicals and materials due to its stability and reactivity. Its applications in organic synthesis as an intermediate highlight its versatility in industrial chemistry.
Mechanism of Action
The mechanism of action of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine and its analogs:
Key Observations:
Functional Groups :
- The primary amine in this compound enables salt formation (e.g., hydrochloride) and participation in nucleophilic reactions, contrasting with menthol’s alcohol group, which contributes to volatility and sensory effects .
- Esters (e.g., menthyl anthranilate) and carboxylic acids (e.g., the acetic acid derivative) exhibit distinct reactivity, such as hydrolysis susceptibility or acidity, impacting their applications .
Stereochemistry :
- Both this compound and menthol share a chiral cyclohexane backbone, but stereochemical variations influence their biological activity. For example, l-menthol’s (1R,2S,5R) configuration is responsible for its cooling effect , while the amine’s (1S,2S,5R) configuration may affect receptor binding in drug design .
Pharmacological Relevance: The amine group in this compound makes it a candidate for neurotransmitter analogs or chiral ligands, whereas menthol’s alcohol group is exploited in topical analgesics .
Physicochemical Properties
Solubility :
Stability :
- Esters like menthyl anthranilate are prone to hydrolysis under acidic/basic conditions, whereas the amine’s salt form enhances stability .
Biological Activity
[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine, also known as (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing particularly on its anticonvulsant properties.
Synthesis and Characterization
The compound was synthesized using Steglich esterification, employing N,N'-dicyclohexylcarbodiimide as a coupling reagent and 4-dimethylaminopyridine as a catalyst. The synthesis yielded a product with a purity assessed by high-performance liquid chromatography (HPLC) and characterized through various spectroscopic methods including FT-IR, 1H-NMR, and 13C-NMR .
Anticonvulsant Properties
The primary biological activity investigated for this compound is its anticonvulsant effect. In studies conducted on animal models, the compound demonstrated significant protection against seizures induced by both chemical (pentylenetetrazole) and electrical stimuli (maximal electroshock stimulation).
Table 1: Mortality Protection Percentage After Administration
| Compound | Control | l-Menthol | Phenibut | This compound | VPA |
|---|---|---|---|---|---|
| % Mortality Protection (3h) | 0 | 60 | 60 | 100 | 80 |
| % Mortality Protection (24h) | 0 | 40 | 40 | 100 | 60 |
The results indicate that the synthesized compound provided complete protection from mortality in both short-term (3 hours) and long-term (24 hours) assessments post-administration, outperforming both l-Menthol and Phenibut .
The prolonged anticonvulsant effect observed with this compound is hypothesized to be due to enzymatic cleavage of the ester bond in the compound, leading to a gradual release of active phenibut and terpenoid components. This mechanism suggests a sustained therapeutic effect that could be beneficial in treating seizure disorders .
Case Studies
In a controlled study involving various compounds for their anticonvulsant effects, this compound was compared against traditional anticonvulsants such as valproate (VPA). The study highlighted the compound's superior efficacy in providing mortality protection in seizure models, indicating its potential as a novel therapeutic agent for epilepsy management .
Q & A
Q. What are the recommended synthetic routes for [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine, and how can purity be optimized?
Methodological Answer: The compound is synthesized via reductive amination of the corresponding ketone precursor (e.g., 5-methyl-2-(propan-2-yl)cyclohexanone) using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation. Purity optimization requires post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Analytical validation using HPLC (C18 column, 1.0 mL/min flow rate, UV detection at 254 nm) and ¹H/¹³C NMR ensures >98% purity .
Q. How can stereoisomers of this compound be resolved, given its cyclohexane backbone?
Methodological Answer: Chiral separation is achieved using preparative HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column). Alternatively, diastereomeric salt formation with tartaric acid derivatives can resolve enantiomers. X-ray crystallography (as in ) confirms absolute stereochemistry post-separation.
Q. What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR : ¹H NMR identifies methyl (δ 0.8–1.2 ppm) and methanamine (δ 2.5–3.0 ppm) protons. ¹³C NMR distinguishes cyclohexyl carbons (δ 20–45 ppm) and the methanamine carbon (δ 50–55 ppm).
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 170.3 for C12H23N).
- IR : N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1200–1350 cm⁻¹) validate the amine group .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity?
Methodological Answer: Stereochemistry dictates receptor binding affinity. For example, the (1r,4r) isomer (see ) may exhibit higher binding to G protein-coupled receptors (GPCRs) due to spatial compatibility. Activity is tested via in vitro assays (e.g., cAMP accumulation for GPCR activation) using enantiomerically pure samples. Contradictions in activity data across studies often arise from incomplete stereochemical characterization; cross-validation with circular dichroism (CD) spectroscopy is critical .
Q. What strategies mitigate contradictions in reactivity data during nucleophilic substitution reactions?
Methodological Answer: Contradictions may stem from solvent polarity or steric hindrance from the cyclohexyl group. For example, in SN2 reactions, polar aprotic solvents (e.g., DMF) enhance reactivity, while steric bulk reduces it. Experimental design should include:
- Control reactions with structurally simpler amines (e.g., cyclohexylamine).
- Kinetic studies (e.g., monitoring reaction progress via GC-MS) to compare activation energies.
- Computational modeling (DFT) to analyze transition-state geometries .
Q. How can the compound’s potential as a neurotransmitter analog be systematically evaluated?
Methodological Answer:
- Receptor Binding Assays : Radioligand competition assays (e.g., using ³H-dopamine) quantify affinity for dopamine receptors.
- Functional Assays : Measure intracellular Ca²⁺ flux (Fluo-4 dye) or cAMP production (ELISA) in transfected HEK293 cells.
- In Vivo Studies : Microdialysis in rodent models to assess dopamine release in the striatum. Contradictions in efficacy (e.g., partial agonism vs. antagonism) require dose-response curve analysis and receptor subtype profiling .
Data Interpretation & Contradiction Analysis
Q. How should researchers address discrepancies in reported pKa values of the methanamine group?
Methodological Answer: pKa variability (typically 9.5–10.5) arises from solvent effects or measurement techniques. Standardize measurements using potentiometric titration in aqueous buffer (25°C, 0.1 M KCl) and validate via UV-Vis spectroscopy (pH-dependent absorbance shifts). Computational tools (e.g., MarvinSketch) can predict pKa based on substituent effects .
Q. Why do cytotoxicity assays yield conflicting results across cell lines?
Methodological Answer: Cell line-specific metabolic activity (e.g., CYP450 expression) and membrane permeability differences cause variability. Mitigate by:
- Using isogenic cell lines.
- Pre-treating cells with metabolic inhibitors (e.g., 1-aminobenzotriazole).
- Normalizing cytotoxicity data to intracellular drug concentration (LC-MS/MS quantification) .
Experimental Design Considerations
Q. What controls are essential in stability studies under physiological conditions?
Methodological Answer:
- Negative Control : Compound-free buffer (pH 7.4, 37°C).
- Positive Control : A known labile compound (e.g., aspirin).
- Analytical Controls : Spiked samples with deuterated internal standards for LC-MS quantification. Monitor degradation products via tandem MS .
Q. How to design a structure-activity relationship (SAR) study for derivatives?
Methodological Answer:
- Core Modifications : Vary substituents on the cyclohexyl ring (e.g., halogenation at position 5) and amine group (e.g., alkylation).
- Assay Matrix : Test each derivative in parallel assays (e.g., receptor binding, metabolic stability in liver microsomes).
- Statistical Analysis : Multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Advanced Analytical Challenges
Q. How to resolve overlapping signals in NMR due to conformational flexibility?
Methodological Answer:
- Use low-temperature NMR (e.g., –40°C in CD2Cl2) to slow ring inversion.
- 2D techniques (COSY, NOESY) differentiate axial/equatorial protons.
- Dynamic NMR analysis calculates activation energy for cyclohexane ring flipping .
Q. What computational methods predict metabolic pathways for this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
